![molecular formula C9H10O3 B6280513 2-hydroxyphenyl propanoate CAS No. 131625-34-8](/img/no-structure.png)
2-hydroxyphenyl propanoate
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Overview
Description
2-Hydroxyphenyl propanoate, also known as 3-(2-Hydroxyphenyl)propanoate, is a chemical compound with the molecular formula C9H9O3 . It is also known by other names such as 3-(2-Hydroxyphenyl)propionate and Benzenepropanoic acid, 2-hydroxy-, ion(1-) among others . It has a spicy type odor and a sweet type flavor .
Synthesis Analysis
The synthesis of 2-Hydroxyphenyl propanoate involves several steps. For instance, Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate (monomer M) was successfully synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification . A series of novel bio-sourced aliphatic–aromatic copolyesters were synthesized by melt copolymerization of M with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenyl propanoate can be represented by the molecular formula C9H9O3 . The molecular weight of this compound is 180.2 g/mol .
Scientific Research Applications
Pharmaceutical Research
In the realm of pharmaceutical research, 2-Hydroxyphenyl propanoate is a crucial building block in the synthesis of innovative drug candidates . Its chemical properties and structural elements can be strategically incorporated into the development of novel therapeutic compounds, targeting a diverse array of health conditions .
Synthesis of Bio-based Copolyesters
2-Hydroxyphenyl propanoate has been used in the synthesis of bio-based copolyesters . A series of novel bio-sourced aliphatic–aromatic copolyesters were synthesized by melt copolymerization of a monomer with resorcinol bis (2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .
Development of Degradable Polyesters
The copolyesters synthesized using 2-Hydroxyphenyl propanoate exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days . This makes them a promising material for developing degradable polyesters from bio-based resources .
Material Science
The copolyesters synthesized using 2-Hydroxyphenyl propanoate had Tg values of 59–81 °C, and melting points of 161–172 °C . Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343% . These properties make them useful in various material science applications.
Environmental Safety
The copolyesters synthesized using 2-Hydroxyphenyl propanoate demonstrated low ecotoxicity through the earthworm ecotoxicity test . This suggests that materials made from these copolyesters would have minimal impact on the environment.
Chemical Synthesis
2-Hydroxyphenyl propanoate can be used in the synthesis of other complex organic compounds. For example, it was used in the synthesis of Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate .
Future Directions
The future directions for 2-Hydroxyphenyl propanoate could involve its use in the synthesis of bio-based copolyesters . These copolyesters have been shown to exhibit good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days . This suggests potential applications in the development of environmentally friendly materials.
Mechanism of Action
Target of Action
The primary target of 2-hydroxyphenyl propanoate is the enzyme 2-coumarate reductase . This enzyme catalyzes the chemical reaction involving 3-(2-hydroxyphenyl)propanoate .
Mode of Action
2-Hydroxyphenyl propanoate interacts with its target, 2-coumarate reductase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 3-(2-hydroxyphenyl)propanoate and NAD+ into 2-coumarate, NADH, and H+ .
Biochemical Pathways
The interaction of 2-hydroxyphenyl propanoate with 2-coumarate reductase is part of the phenylalanine metabolism pathway . This pathway is crucial for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Result of Action
The result of the action of 2-hydroxyphenyl propanoate is the production of 2-coumarate, NADH, and H+ . This contributes to the phenylalanine metabolism pathway and the biosynthesis of various organic compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxyphenyl propanoate involves the esterification of 2-hydroxybenzoic acid with propanoic acid using a catalyst.", "Starting Materials": [ "2-hydroxybenzoic acid", "propanoic acid", "catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix 2-hydroxybenzoic acid and propanoic acid in a 1:1 molar ratio in a reaction flask.", "Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture.", "Heat the reaction mixture to 100-120°C and stir for several hours until the reaction is complete.", "Allow the reaction mixture to cool and then add water to the mixture to dissolve the product.", "Extract the product with an organic solvent (e.g. ethyl acetate) and dry the organic layer with anhydrous sodium sulfate.", "Filter the organic layer and evaporate the solvent to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain pure 2-hydroxyphenyl propanoate." ] } | |
CAS RN |
131625-34-8 |
Product Name |
2-hydroxyphenyl propanoate |
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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